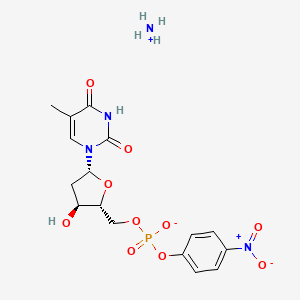
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate (TMOP) is a relatively new chemical compound that has recently been studied for its potential applications in scientific research. TMOP is a small, water-soluble molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. Finally, potential future directions for research will be discussed.
Wissenschaftliche Forschungsanwendungen
Peptide Coupling Chemistry
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate has been employed in peptide coupling chemistry, both in solution and solid-phase applications. This compound, in the form of thiouronium salts like HOTT (hexafluorophosphate) and TOTT (tetrafluoroborate), is used as a reagent for peptide synthesis. Its use with 2-mercaptopyridine-1-oxide as a racemization-reducing additive has been noted for its effectiveness in this domain (Albericio et al., 2001).
Synthesis of Primary Amides and Hydroxamates
The compound is valuable in the synthesis of primary amides and hydroxamates. For instance, thiouronium salts like HOTT and TOTT have been used for the preparation of primary amides from carboxylic acids and ammonium chloride. This process is notable for its chemoselectivity and efficiency, avoiding undesired ammonolysis of sensitive functional groups (Bailén et al., 2000). Additionally, these salts have been used to convert carboxylic acids to Weinreb amides and N-methoxy or N-benzoxyamides (Bailén et al., 2001).
Role in Peptide Synthesis and Enantiomerization
In peptide synthesis, particularly for the segment condensation strategy, the simultaneous use of 1-hydroxy-7-azabenzotriazole and CuCl2 with compounds like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has been found effective in eliminating enantiomerization of the carboxy-terminal amino acid residue, which is crucial for maintaining the integrity of the peptide structure (Nishiyama et al., 2001).
Inorganic Chemistry and Molecular Structures
The compound plays a role in inorganic chemistry, particularly in the formation of novel molecular structures. For instance, it is involved in the synthesis of complexes like tris(1-methyl-3-(pyridin-2-yl)- 1,2,4-triazole)ruthenium(II) hexafluorophosphate. Such compounds have been studied for their distinct NMR characteristics and lack of emission at room and liquid nitrogen temperatures, showcasing the compound's utility in creating unique molecular arrangements (Hage et al., 1986).
Application in Selective Extraction
This compound has been used in the study of new hydrophobic, tridentate nitrogen heterocyclic reagents like BATPs, which are resistant to hydrolysis and radiolysis. These reagents have shown significant potential in the selective extraction of elements like americium(III) from an excess of europium(III) in nitric acid, indicating its importance in separation technologies and possibly in nuclear waste management (Hudson et al., 2006).
Eigenschaften
IUPAC Name |
[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O2.F6P/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWPFZLWCWFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C=CC=CC1=O.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659240 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate | |
CAS RN |
364047-51-8 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)







